3-Phenylisoquinoline

Description

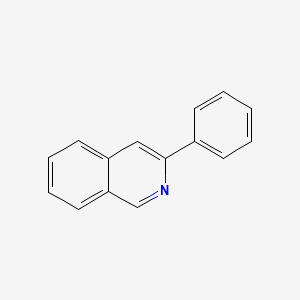

Structure

3D Structure

Properties

IUPAC Name |

3-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJOTRVJJWIIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346097 | |

| Record name | 3-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37993-76-3 | |

| Record name | 3-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37993-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylisoquinoline structural isomers and properties

An In-depth Technical Guide to the Structural Isomers of Phenylisoquinoline

Foreword: Beyond a Single Molecule

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone—a privileged heterocyclic system that forms the backbone of numerous natural alkaloids and synthetic compounds with profound functional properties.[1][2] The introduction of a phenyl substituent onto this core elevates its complexity and potential, creating a family of phenylisoquinoline isomers. However, to treat "phenylisoquinoline" as a monolithic entity is to overlook the dramatic impact of structural isomerism. The specific position of the phenyl group on the isoquinoline framework is not a trivial detail; it is a critical determinant that governs the molecule's synthesis, stereoelectronic properties, and, ultimately, its biological and photophysical behavior.[3][4]

This guide moves beyond a singular focus on 3-phenylisoquinoline to provide a comprehensive, comparative analysis of its key structural isomers. It is designed for the practicing researcher and drug development professional, offering not just data, but a causal understanding of why these isomers behave differently. We will explore the strategic nuances of their synthesis, dissect their distinguishing spectroscopic signatures, and evaluate their divergent applications, providing the technical depth required to harness the full potential of this versatile molecular family.

The Phenylisoquinoline Isomers: A Structural Overview

The isoquinoline nucleus is a bicyclic aromatic system with nitrogen at position 2. The phenyl group can be substituted at any of the seven available carbon positions (1, 3, 4, 5, 6, 7, or 8). While all seven positional isomers exist, research has predominantly focused on those where the phenyl ring is attached to the pyridine ring (positions 1, 3, 4) or the benzo ring (positions 5, 7), as these often exhibit the most distinct properties and synthetic accessibility.

The fundamental structural differences between these isomers are best visualized by examining the core scaffold and its numbered positions.

Caption: Numbering of the isoquinoline core and key phenyl substitution sites.

Regioselective Synthesis: Strategic Access to Key Isomers

The primary challenge in phenylisoquinoline chemistry is achieving regiocontrol—directing the phenyl group to the desired position. The synthetic strategy must be tailored to the target isomer, as the reactivity of each position on the isoquinoline core is distinct.

Synthesis of 1-Phenylisoquinoline: The Bischler-Napieralski Approach

The synthesis of 1-substituted isoquinolines is classically achieved via the Bischler-Napieralski reaction.[5] This method is powerful because it constructs the heterocyclic ring itself, inherently placing the desired substituent at the C-1 position. The logic is to start with a β-phenylethylamine derivative, acylate it with a benzoyl group (the precursor to the 1-phenyl substituent), and then effect an intramolecular cyclization.

Causality of Experimental Choices:

-

Starting Material: A β-phenylethylamine is chosen because its ethylamine fragment provides the atoms that will become N-2 and C-3, while its phenyl ring forms the benzo portion of the isoquinoline.

-

Acylation: Acylation with benzoyl chloride introduces the phenyl group destined for the C-1 position and forms the necessary amide intermediate.

-

Cyclizing Agent: A strong dehydrating agent and Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is required to promote the intramolecular electrophilic aromatic substitution (the cyclization) onto the electron-rich benzene ring, forming the 3,4-dihydroisoquinoline intermediate.[5]

-

Dehydrogenation: The resulting dihydroisoquinoline is not fully aromatic. A dehydrogenation step using a catalyst like Palladium on carbon (Pd/C) or sulfur at high temperatures is necessary to introduce the final double bond and furnish the aromatic 1-phenylisoquinoline product.[5]

Caption: Workflow for Bischler-Napieralski synthesis of 1-phenylisoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis

-

Acylation: To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 1.2 eq), slowly add benzoyl chloride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

-

Work-up & Isolation: Perform an aqueous work-up to remove base and salts. Dry the organic layer and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)benzamide intermediate.

-

Cyclization: Reflux the crude amide in an excess of phosphoryl chloride (POCl₃) for 2-3 hours.

-

Quenching & Aromatization: Carefully quench the reaction mixture by pouring it onto crushed ice. Basify with a strong base (e.g., NaOH) to neutralize the acid. The intermediate may spontaneously aromatize, or a separate dehydrogenation step with 10% Pd/C in a high-boiling solvent (e.g., decalin) may be required.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify the final product by column chromatography or recrystallization.

Synthesis of this compound: The Cross-Coupling Strategy

Accessing the 3-position is synthetically more challenging via classical cyclization routes. Modern synthetic chemistry overwhelmingly favors transition-metal catalyzed cross-coupling reactions for this purpose. The logic here is to start with a pre-formed isoquinoline core that has a "handle" (a halide or triflate) at the 3-position and then "attach" the phenyl group.

Causality of Experimental Choices:

-

Starting Material: A 3-haloisoquinoline (e.g., 3-bromoisoquinoline) is the ideal starting point. It provides the complete isoquinoline scaffold with a reactive site at the exact position required.

-

Coupling Partner: Phenylboronic acid (for Suzuki coupling) or a phenyl-alkyne (for Sonogashira coupling followed by cyclization) is used as the source of the phenyl group. Boronic acids are favored for their stability, low toxicity, and commercial availability.

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond. A base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid for the transmetalation step.

Experimental Protocol: Suzuki Coupling for this compound

-

Reaction Setup: In a reaction vessel, combine 3-bromoisoquinoline (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent & Degassing: Add a solvent mixture, typically toluene and water or dioxane and water. Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to prevent oxidation of the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS. The reaction is usually complete within 6-12 hours.

-

Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry with a drying agent (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[6]

Comparative Physicochemical and Spectroscopic Properties

The position of the phenyl group significantly alters the molecule's polarity, crystal packing, and electronic environment, leading to distinct physical and spectroscopic properties.

Table 1: Physicochemical Properties of Phenylisoquinoline Isomers

| Property | 1-Phenylisoquinoline | This compound | 4-Phenylisoquinoline | 5-Phenylisoquinoline | 7-Phenylisoquinoline |

| Molecular Formula | C₁₅H₁₁N | C₁₅H₁₁N | C₁₅H₁₁N | C₁₅H₁₁N | C₁₅H₁₁N |

| Molecular Weight | 205.25 g/mol [7] | 205.25 g/mol [8] | 205.25 g/mol [9] | 193.25 g/mol † | 205.25 g/mol [10] |

| CAS Number | 3297-72-1[7] | 37993-76-3[8] | 19571-30-3[11] | 36294-48-5[12] | 70125-65-4[10] |

| Appearance | White to orange powder[7][13] | Powder or crystals | Solid | Pale yellow crystalline solid[12] | Solid |

| Melting Point (°C) | 96 °C[7][13] | 100-105 °C[14] | N/A | 54 °C[12] | N/A |

| Boiling Point (°C) | 130 °C / 10 mmHg[7][13] | N/A | N/A | 327.15 °C[12] | N/A |

| Solubility | Soluble in acetone[7][13] | N/A | N/A | Soluble in polar organic solvents[12] | N/A |

| Predicted XLogP | 3.9[15] | 3.9[8] | 3.9[11] | N/A | 3.7[10] |

Spectroscopic Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between phenylisoquinoline isomers. The electronic influence of the nitrogen atom and the anisotropic effects of the neighboring rings create a unique chemical shift fingerprint for each isomer.

-

¹H NMR:

-

1-Phenylisoquinoline: The H-8 proton is significantly deshielded and appears far downfield due to the steric compression and anisotropic effect of the C-1 phenyl group. The protons on the phenyl ring itself will show complex splitting patterns.

-

This compound: The H-1 and H-4 protons are characteristic singlets in the aromatic region, providing a clear diagnostic marker. The H-1 proton is typically the most downfield of the isoquinoline protons.

-

4-Phenylisoquinoline: The H-3 proton is a sharp singlet, and its chemical shift is influenced by the adjacent phenyl group. The H-1 proton is also a singlet but is generally found at a different chemical shift compared to the H-1 of the 3-phenyl isomer.

-

-

¹³C NMR: The chemical shifts of the quaternary carbons (where the phenyl group is attached) and the carbons ortho and para to the nitrogen atom are highly diagnostic. For instance, C-1 in 1-phenylisoquinoline and C-3 in this compound will have distinct chemical shifts that confirm the substitution pattern.[8][16]

-

Mass Spectrometry: All isomers will show a strong molecular ion peak (M⁺) at m/z = 205. The fragmentation patterns may show subtle differences, but are generally less diagnostic for positional isomerism than NMR.[8]

Biological Activity and Applications: The Impact of Isomerism

The spatial arrangement of the phenyl group dictates how the molecule can interact with biological targets like enzyme active sites or DNA. This leads to pronounced differences in the biological activities of the isomers.

Anticancer and Tubulin Polymerization Inhibition

The phenylisoquinoline scaffold is a recognized pharmacophore in oncology research.

-

1-Phenylisoquinoline Derivatives: A series of 1-phenyl-3,4-dihydroisoquinoline and related analogues have been synthesized and identified as potent tubulin polymerization inhibitors.[17] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The position and substitution on the 1-phenyl ring are critical for activity.[17]

-

3-Arylisoquinoline Derivatives: This class has also shown significant promise as antitumor agents.[18] The compound CWJ-a-5 [1-(4-methylpiperazinyl)-3-phenylisoquinoline hydrochloride] is a novel derivative that has exhibited potent antitumor activity, necessitating detailed studies of its physicochemical properties for formulation development.[19] Other 3-arylisoquinolines have demonstrated broad-spectrum antitumor effects against various human tumor cell lines.[18]

Caption: Mechanism of action for 1-phenylisoquinoline-based tubulin inhibitors.

Broader Biological and Material Science Applications

-

Antifungal Activity: Certain 3-arylisoquinoline derivatives have been identified as having potent antifungal properties, expanding their therapeutic potential beyond oncology.[20]

-

Materials Science (OLEDs): The rigid, planar structure and photophysical properties of phenylisoquinolines make them attractive candidates for use in Organic Light-Emitting Diodes (OLEDs). Specifically, 1-phenylisoquinoline and this compound have been used as ligands to synthesize a variety of OLED dopants.[13][21] The position of the phenyl group influences the electronic energy levels (HOMO/LUMO) and the emission characteristics of the resulting materials.

Conclusion and Future Outlook

The structural isomers of phenylisoquinoline are not interchangeable. This guide has demonstrated that the seemingly simple relocation of a phenyl group around the isoquinoline core precipitates a cascade of consequences, from dictating the entire synthetic approach to defining the molecule's physicochemical properties and biological function. The Bischler-Napieralski and cross-coupling strategies provide reliable, regioselective access to the 1- and 3-phenyl isomers, respectively, while spectroscopic analysis, particularly ¹H NMR, offers unambiguous structural confirmation.

For researchers in drug discovery, understanding this isomeric differentiation is paramount. The potent tubulin inhibition activity of 1-phenylisoquinolines and the broad antitumor spectrum of 3-arylisoquinolines highlight how distinct isomers can engage different biological pathways.[17][18] Similarly, in materials science, the choice between a 1- and this compound ligand can be the determining factor in tuning the emissive properties of an OLED device.[21]

Future research will undoubtedly uncover unique properties of the less-studied isomers (e.g., 4-, 5-, 6-, 7-, and 8-phenylisoquinoline) and further exploit this scaffold's potential. The continued development of regioselective synthetic methods will be crucial in unlocking these opportunities. For the practicing scientist, the core lesson is clear: precision in molecular architecture is the key to functional innovation.

References

-

1-Phenylisoquinoline - ChemBK. (2024). ChemBK. [Link]

-

Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative. (n.d.). PubMed. [Link]

-

This compound | C15H11N. (n.d.). PubChem, National Institutes of Health. [Link]

-

4-Phenylisoquinoline | 19571-30-3. (n.d.). MOLBASE. [Link]

-

5-phenylisoquinoline - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (2012). PubMed. [Link]

-

Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. (1998). PubMed. [Link]

-

(S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. (n.d.). Patsnap Eureka. [Link]

-

7-Phenylisoquinoline | C15H11N. (n.d.). PubChem, National Institutes of Health. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

-

This compound (C15H11N). (n.d.). PubChemLite. [Link]

-

3-Arylisoquinoline derivative 50 with antifungal activity. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). Stenutz. [Link]

-

4-Phenylisoquinoline | C15H11N. (n.d.). PubChem, National Institutes of Health. [Link]

-

3-Phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N. (n.d.). PubChem, National Institutes of Health. [Link]

-

This compound, 97%. (n.d.). SLS. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). PubMed Central, National Institutes of Health. [Link]

-

Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (n.d.). MDPI. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). ResearchGate. [Link]

-

Iridium(III) 1-Phenylisoquinoline Complexes as a Photosensitizer for Photocatalytic CO2 Reduction: A Mixed System with a Re(I) Catalyst and a Supramolecular Photocatalyst. (2016). ACS Publications. [Link]

-

A review of drug isomerism and its significance. (2013). PubMed Central, National Institutes of Health. [Link]

-

A review of drug isomerism and its significance. (2013). ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

-

Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. (2022). PubMed. [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Phenylisoquinoline price,buy Phenylisoquinoline - chemicalbook [chemicalbook.com]

- 8. This compound | C15H11N | CID 609614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.molbase.com [m.molbase.com]

- 10. 7-Phenylisoquinoline | C15H11N | CID 609618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Phenylisoquinoline | C15H11N | CID 609619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chembk.com [chembk.com]

- 14. This compound [stenutz.eu]

- 15. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scientificlabs.co.uk [scientificlabs.co.uk]

The Enduring Allure of the 3-Phenylisoquinoline Scaffold: From Serendipitous Discovery to Natural Abundance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Core and the Significance of the 3-Phenyl Motif

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a phenyl group at the 3-position imparts a unique conformational rigidity and lipophilicity, profoundly influencing the molecule's interaction with biological targets. This guide delves into the historical discovery of 3-phenylisoquinoline, explores its known natural sources, and lays the groundwork for understanding its biosynthesis and synthetic accessibility. For researchers in drug development, a thorough understanding of the origins and synthesis of this key heterocyclic motif is paramount for the rational design of novel therapeutics.

Part 1: The Genesis of a Scaffold - Unraveling the First Synthesis

The journey to synthesize the this compound core is intrinsically linked to the broader history of isoquinoline chemistry. While early methods like the Bischler-Napieralski (1893) and Pictet-Spengler (1911) reactions provided foundational routes to the isoquinoline nucleus, the specific placement of a phenyl group at the 3-position required dedicated synthetic strategies.

While a singular, celebrated "discovery" of this compound is not prominently documented as a landmark event, its preparation became feasible through the development of more versatile synthetic methodologies. One of the key early methods capable of producing 3-substituted isoquinolines was the Pomeranz-Fritsch reaction , first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893.[1][2] This reaction, involving the acid-catalyzed cyclization of a benzalaminoacetal, offered a pathway to isoquinolines with substitution patterns not easily accessible through other methods.

However, the most direct and historically significant route for the preparation of this compound is arguably the Bradsher reaction , a powerful method for the synthesis of polycyclic aromatic compounds. Developed by C. K. Bradsher, this acid-catalyzed cyclodehydration of appropriately substituted biaryl-amides provided a reliable means to construct the isoquinoline ring system with a phenyl substituent at the desired position. While the broader Bradsher reaction encompasses a range of aromatic cyclizations, its application to the synthesis of 3-phenylisoquinolines represented a significant advancement in the field.

Foundational Synthetic Strategies: A Comparative Overview

To appreciate the context of this compound's synthesis, it is crucial to understand the classical methods for constructing the isoquinoline core.

| Reaction | Precursors | Key Reagents | Product | Year of Discovery |

| Bischler-Napieralski | β-arylethylamides | Dehydrating agents (e.g., POCl₃, P₂O₅) | 3,4-dihydroisoquinolines | 1893 |

| Pictet-Spengler | β-arylethylamines and aldehydes/ketones | Acid catalyst | Tetrahydroisoquinolines | 1911 |

| Pomeranz-Fritsch | Benzaldehydes and 2,2-dialkoxyethylamines | Strong acid (e.g., H₂SO₄) | Isoquinolines | 1893[1][2] |

These seminal reactions paved the way for more specialized methods, such as the Bradsher reaction, which allowed for the specific and efficient synthesis of derivatives like this compound.

Experimental Workflow: A Representative Pomeranz-Fritsch Synthesis of the Isoquinoline Core

The following diagram illustrates the general workflow for the Pomeranz-Fritsch reaction, a foundational method for isoquinoline synthesis.

Sources

The Ascendant Therapeutic Potential of the 3-Phenylisoquinoline Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract: The 3-phenylisoquinoline core, a prominent structural motif within the vast family of isoquinoline alkaloids, has emerged as a privileged scaffold in medicinal chemistry. Its unique architecture provides a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the burgeoning potential of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We delve into the synthetic strategies for accessing this core, dissect the multifaceted anticancer activities through key mechanisms like tubulin polymerization inhibition and apoptosis induction, and explore the promising antimicrobial and neuroprotective properties. This guide synthesizes current knowledge, presents detailed experimental protocols for biological evaluation, and provides a forward-looking perspective on the future of this compound-based drug discovery.

Introduction: The Architectural Elegance and Therapeutic Promise of the this compound Core

The Isoquinoline Alkaloid Family: Nature's Blueprint for Bioactivity

The isoquinoline scaffold is a fundamental structural unit found in a vast array of natural and synthetic compounds.[1] Nature has extensively utilized this heterocyclic system, giving rise to a diverse class of alkaloids with potent and varied pharmacological properties.[2] From the potent analgesic effects of morphine to the antimicrobial properties of berberine, isoquinoline alkaloids have long been a source of inspiration for drug discovery.

Spotlight on the this compound Scaffold: Unique Structural Features and Physicochemical Properties

Within this family, the this compound moiety stands out due to its distinct structural and electronic characteristics. The presence of a phenyl group at the C-3 position introduces a significant degree of conformational flexibility and provides a key interaction point for biological targets. This substitution pattern also influences the overall lipophilicity and metabolic stability of the molecule, crucial parameters in drug design. The core structure of this compound can be represented by the chemical formula C15H11N.[3][4]

A Historical Perspective and the Evolving Landscape of this compound Research

Historically, the synthesis and biological investigation of this compound derivatives have been an active area of research. Early studies focused on their potential as antimicrobial and anticancer agents.[5][6] More recently, with advancements in synthetic methodologies and a deeper understanding of disease biology, the therapeutic applications of this scaffold have expanded to include antiviral, neuroprotective, and anti-inflammatory activities.[7] The continuous exploration of structure-activity relationships (SAR) is paving the way for the design of next-generation this compound-based drugs with enhanced potency and selectivity.[8][9]

Synthetic Strategies: Crafting the this compound Core and its Analogs

The construction of the this compound skeleton can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern catalytic methods.

Foundational Synthetic Routes

Several classical methods have been established for the synthesis of isoquinoline derivatives, which can be adapted for 3-phenylisoquinolines. A notable approach involves the cyclization of oximes derived from 3,4-diphenylbut-3-en-2-one derivatives using polyphosphate ester (PPE).[5] This method has proven effective for synthesizing 1-methyl-3-phenylisoquinoline derivatives with various substituents.[5] Another efficient method involves the sequential cyclization-deoxygenation reaction of 2-alkynylbenzaldoxime.[10]

Experimental Protocol: General Synthesis of 1-methyl-3-phenylisoquinoline derivatives via Oxime Cyclization [5]

-

Oxime Synthesis: The appropriate 3,4-diphenylbut-3-en-2-one derivative is reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding oxime.

-

Cyclization: The purified oxime (0.02 mol) is dissolved in a solution of polyphosphate ester (PPE) (0.035 mol) in chloroform.

-

The reaction mixture is heated at 120 °C for 3 hours.

-

Work-up: The mixture is acidified with hydrochloric acid.

-

Chloroform and other volatile contaminants are removed by steam distillation.

-

An excess of sodium hydroxide is added to the flask to liberate the free isoquinoline base.

-

The product is extracted three times with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude 1-methyl-3-phenylisoquinoline derivative, which can be further purified by chromatography.

Modern and Catalytic Methodologies for Enhanced Efficiency and Diversity

Recent advancements in organic synthesis have introduced more efficient and versatile methods for constructing the this compound core. These often involve transition-metal-catalyzed cross-coupling and cyclization reactions, allowing for a broader range of substituents and improved yields.

Workflow Diagram: From Starting Materials to Purified this compound Derivatives

Caption: Generalized workflow for the synthesis of this compound derivatives.

Unraveling the Anticancer Potential: A Multi-faceted Approach

This compound derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[11][12]

Targeting Key Oncogenic Pathways

3.1.1. Case Study 1: Inhibition of Tubulin Polymerization

A crucial mechanism of action for several anticancer drugs is the disruption of microtubule dynamics, which are essential for cell division.[13] Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[13]

-

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[14] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

In Vitro Evidence: The inhibitory activity of these compounds on tubulin polymerization can be quantified using cell-free assays.[15][16] The cytotoxic effects against various cancer cell lines are typically evaluated using assays like the MTT or CellTiter-Glo assay.[17][18][19][20]

Table 1: Cytotoxicity of a Lead 1-Phenyl-3,4-dihydroisoquinoline Compound (5n) [13]

| Cancer Cell Line | IC50 (μM) |

| A549 (Lung) | 0.03 |

| BGC-823 (Gastric) | 0.02 |

| K562 (Leukemia) | 0.03 |

| HCT-116 (Colon) | 0.02 |

Experimental Protocol: In Vitro Tubulin Polymerization Assay [14]

-

Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer containing glycerol. Add a fluorescent reporter (e.g., DAPI) to the solution.

-

Plate Setup: Aliquot the tubulin solution into a pre-warmed (37°C) 96-well plate. Add the test compound at various concentrations. Include vehicle control (e.g., DMSO), a polymerization promoter (e.g., paclitaxel), and a known polymerization inhibitor (e.g., colchicine) as controls.

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.

-

Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

3.1.2. Case Study 2: Induction of Apoptosis via a Caspase-Dependent Pathway

Many quinoline-based compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[21] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

Caption: Simplified diagram of a caspase-dependent apoptosis pathway.

Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance. Some this compound derivatives have shown the ability to circumvent common resistance mechanisms, making them attractive candidates for further development.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent anticancer activity. For instance, the nature and position of substituents on both the phenyl ring and the isoquinoline core can dramatically influence cytotoxicity and target engagement.[8][22]

The Antimicrobial Arsenal: Combating Infectious Diseases

Beyond their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents.[1][6]

Antibacterial Activity

Several this compound derivatives exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[23] Some of these compounds are believed to exert their antibacterial effect by targeting the bacterial cell division protein FtsZ.[23]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) [24][25][26][27][28]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a pure culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal and Antiviral Applications

The broad biological activity of the this compound scaffold extends to antifungal and antiviral properties, although this is a less explored area compared to their anticancer and antibacterial potential. Further research is warranted to fully elucidate their efficacy and mechanisms of action against various fungal and viral pathogens.

Neuroprotection and Beyond: Exploring Novel Therapeutic Avenues

Emerging evidence suggests that this compound derivatives may have therapeutic applications in neurodegenerative diseases and other conditions.[29]

Modulating Neuroinflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. Isoquinoline alkaloids have been shown to exert neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress.[7][30][31][32]

Potential as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[33][34][35] The this compound scaffold presents a promising framework for the design of novel AChE inhibitors.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [33][36][37]

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Reaction Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well (except for the blank).

-

Incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives: The Road Ahead for this compound-Based Therapeutics

The this compound scaffold has firmly established itself as a versatile and promising platform in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and neurology.

The future of this compound research will likely focus on several key areas:

-

Target Identification and Validation: Elucidating the precise molecular targets of these compounds will be crucial for understanding their mechanisms of action and for rational drug design.

-

Lead Optimization: Further refinement of lead compounds through medicinal chemistry efforts will aim to improve potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens, particularly in cancer.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend to other disease areas not yet fully explored.

References

-

Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

Kokoshka, J. M., et al. (1998). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 61(10), 1287-1292. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Le, T. V., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods, 45(2), 151-158. [Link]

-

Inglese, J., et al. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 356, 327-340. [Link]

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

-

Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

-

Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774. [Link]

-

F. A. et al. (2015). Preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters. RSC Advances, 5(5), 3535-3540. [Link]

-

Alnouti, Y., et al. (2018). 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents. Bioorganic & Medicinal Chemistry, 26(15), 4474-4484. [Link]

-

Bio-protocol. (n.d.). Tubulin Polymerization Inhibition Assay. [Link]

-

ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin... [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Al-Suwaidan, I. A., et al. (2019). Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Molecules, 24(12), 2269. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Khan, Z. A., et al. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

Wang, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]

-

Lee, E. S., et al. (1997). Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Archives of Pharmacal Research, 20(1), 31-35. [Link]

-

Mohammadi, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1), 104. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Singh, A., & Kumar, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(13), 1238-1256. [Link]

-

Singh, A., & Kumar, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets. [Link]

-

Doyle, C. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 22. [Link]

-

Chen, Y. L., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Journal of Medicinal Chemistry, 40(14), 2261-2266. [Link]

-

Singh, R., et al. (2019). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 24(17), 3105. [Link]

-

Yaremenko, A. G., et al. (2018). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 6(2), 1-10. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. [Link]

-

ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. [Link]

-

Stenutz. (n.d.). This compound. [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

Nabavi, S. F., et al. (2018). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules, 23(6), 1403. [Link]

-

de la Rosa, A., et al. (2022). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. Foods, 11(16), 2496. [Link]

-

Wang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(19), 6599. [Link]

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry, 237, 114376. [Link]

-

Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]

-

Zhang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences, 24(12), 10214. [Link]

-

ResearchGate. (n.d.). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]

-

Kumar, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-16. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C15H11N | CID 609614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of 3-arylisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. noblelifesci.com [noblelifesci.com]

- 19. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijmphs.com [ijmphs.com]

- 22. researchgate.net [researchgate.net]

- 23. 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. woah.org [woah.org]

- 25. mdpi.com [mdpi.com]

- 26. integra-biosciences.com [integra-biosciences.com]

- 27. apec.org [apec.org]

- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative | MDPI [mdpi.com]

- 30. Phenolic Compounds of Therapeutic Interest in Neuroprotection [mdpi.com]

- 31. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. attogene.com [attogene.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Phenylisoquinoline

Introduction: The Structural Elucidation of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold holds a place of prominence. Its rigid, planar structure and the presence of a nitrogen heteroatom make it a versatile core for the development of novel therapeutic agents and functional materials.[1] The introduction of a phenyl substituent at the 3-position yields 3-phenylisoquinoline (C₁₅H₁₁N), a molecule with significant potential in various research domains, including the synthesis of Organic Light-Emitting Diode (OLED) dopants.[2]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research endeavor. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to illuminate the rationale behind the experimental choices and the logic that underpins the interpretation of the resulting spectra, ensuring a self-validating analytical workflow.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering scheme for the this compound ring system will be utilized throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Precisely weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of aromatic compounds and for its characteristic residual solvent peak at ~2.50 ppm, which is typically clear of the aromatic proton region.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[3]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

A sufficient number of scans (e.g., 16-32) should be averaged to achieve an excellent signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is generally sufficient for aromatic protons.[4]

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹H NMR Data Summary

The following data is representative for this compound and is based on spectral information for closely related derivatives and general principles of NMR spectroscopy.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H1 |

| ~8.2-8.0 | m | 3H | H5, H8, H4 |

| ~7.8-7.7 | m | 2H | H6, H7 |

| ~7.6-7.4 | m | 5H | H2', H3', H4', H5', H6' |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region (typically between 7.0 and 9.5 ppm).

-

H1 Proton: The most downfield signal, appearing as a singlet around 9.3 ppm, is assigned to the H1 proton. Its significant deshielding is due to the anisotropic effect of the adjacent nitrogen atom.

-

Isoquinoline Ring Protons (H4-H8): The protons on the benzo part of the isoquinoline ring (H5, H6, H7, H8) and the H4 proton typically appear as a complex series of multiplets between 7.7 and 8.2 ppm. Their exact chemical shifts and coupling patterns are influenced by their position relative to the nitrogen atom and the fused ring system.

-

Phenyl Ring Protons (H2'-H6'): The five protons of the phenyl group at the 3-position are expected to resonate as a multiplet in the range of 7.4 to 7.6 ppm. The ortho-protons (H2' and H6') may be slightly downfield compared to the meta- (H3', H5') and para- (H4') protons due to their proximity to the isoquinoline ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The same high-field NMR spectrometer is used.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[4]

-

A longer relaxation delay (2-5 seconds) is often employed to ensure accurate integration, although quantitative analysis is not the primary goal here.[4]

-

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).[5]

¹³C NMR Data Summary

The following data is based on spectral information available in the PubChem database for this compound and related compounds.[6]

| Chemical Shift (δ) ppm | Assignment |

| ~152.8 | C1 |

| ~149.2 | C3 |

| ~135.1 | C8a |

| ~133.2 | C4a |

| ~131.9 | C6 |

| ~129.1 | C2'/C6' or C3'/C5' |

| ~128.2 | C4' |

| ~128.0 | C8 |

| ~127.1 | C5 |

| ~126.3 | C7 |

| ~121.4 | C4 |

| ~138.0 | C1' (Quaternary) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display signals corresponding to all 15 carbon atoms.

-

Aromatic Carbons: All carbon signals are expected in the aromatic region (typically 120-160 ppm).

-

Carbons Adjacent to Nitrogen: The C1 and C3 carbons, being directly bonded to the electronegative nitrogen atom, are expected to be significantly deshielded and appear at the lower field end of the aromatic region (~152.8 and ~149.2 ppm, respectively).

-

Quaternary Carbons: The quaternary carbons (C4a, C8a, and C1') will generally show less intense signals compared to the protonated carbons. Their chemical shifts are influenced by their position within the fused ring system and their connection to the phenyl substituent.

-

Phenyl and Benzo Ring Carbons: The remaining CH carbons of the isoquinoline and phenyl rings will appear in the more crowded region of the spectrum, typically between 121 and 132 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is often preferred for solid samples as it requires minimal to no sample preparation.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.

-

Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium-Strong | C=N Stretch (Isoquinoline ring) |

| 1580-1450 | Strong, multiple bands | C=C Stretch (Aromatic rings) |

| 900-675 | Strong | C-H Out-of-plane Bending |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic nature.

-

Aromatic C-H Stretching: A group of medium-intensity bands is expected just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on both the isoquinoline and phenyl rings.

-

C=N and C=C Stretching: The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain a series of strong absorptions. These arise from the C=N stretching vibration of the isoquinoline ring and the C=C stretching vibrations within both aromatic systems.[7]

-

"Fingerprint" Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions, including in-plane and out-of-plane C-H bending vibrations, that are unique to the molecule. Strong bands in the 900-675 cm⁻¹ range are characteristic of the out-of-plane C-H bending of the aromatic protons and are indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule's structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, typically using a direct insertion probe for solid samples. The sample is then heated to ensure vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectrometry Data Summary

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[6]

| m/z | Relative Intensity | Assignment |

| 205 | High | [M]⁺• (Molecular Ion) |

| 204 | High | [M-H]⁺ |

| 178 | Medium | [M-HCN]⁺• |

| 102 | Medium | [C₈H₆]⁺• or [C₆H₅CN-H]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in EI-MS.

-

Molecular Ion Peak ([M]⁺• at m/z 205): The presence of a strong peak at m/z 205 confirms the molecular weight of this compound (205.25 g/mol ).[6] The high stability of the aromatic system results in a prominent molecular ion, which is characteristic of aromatic compounds.

-

[M-H]⁺ Peak (m/z 204): A very common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical to form a stable, even-electron cation. The high intensity of the peak at m/z 204 is indicative of the formation of a highly stabilized cyclized ion.[6]

-

[M-HCN]⁺• Peak (m/z 178): The isoquinoline ring can undergo fragmentation through the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation for nitrogen-containing heterocyclic compounds. This results in the fragment ion at m/z 178.

-

Further Fragmentation: The peak at m/z 102 could arise from further fragmentation of the [M-H]⁺ ion.

Conclusion

The combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. Each technique offers a unique window into the molecular structure, from the connectivity of individual atoms to the presence of specific functional groups and the overall molecular formula. The data and interpretations presented in this guide form a self-validating framework, ensuring the confident identification and structural elucidation of this important chemical entity for researchers in drug development and materials science.

References

- (No author given). (n.d.). 3 - Supporting Information.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 7, 2026, from [Link]

-

MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylisoquinoline. PubChem. Retrieved January 7, 2026, from [Link]

-

MDPI. (2021). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 3,4-Dihydro-6,7-dimethoxy-1-phenylisoquinoline. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylisoquinoline. PubChem. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 7, 2026, from [Link]

-

Stenutz. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

LookChem. (n.d.). 3297-72-1 Phenylisoquinoline. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2000). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Retrieved January 7, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 7, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 97 37993-76-3 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C15H11N | CID 609614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physical and chemical properties of 3-Phenylisoquinoline

An In-depth Technical Guide to 3-Phenylisoquinoline: Properties, Synthesis, and Reactivity

Introduction

This compound is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a phenyl group at the C3 position. This structural motif is of significant interest to researchers in materials science and medicinal chemistry. Its rigid, planar architecture and electron-rich nature make it an excellent ligand for the synthesis of organometallic complexes, particularly those used as dopants in Organic Light-Emitting Diodes (OLEDs)[1][2]. Furthermore, the isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active molecules, and phenyl-substituted derivatives are explored for potential therapeutic applications, including as tubulin polymerization inhibitors[3].

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its spectroscopic signature, a detailed synthesis protocol grounded in authoritative literature, and an analysis of its chemical reactivity.

Molecular and Physical Properties

This compound typically presents as a powder or crystalline solid[1][2]. Its core properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁N | PubChem[4], Sigma-Aldrich[1] |

| Molecular Weight | 205.25 g/mol | PubChem[4], Sigma-Aldrich[1] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 37993-76-3 | PubChem[4], Sigma-Aldrich[1] |

| Appearance | Powder or crystals | Sigma-Aldrich[1][2] |

| Melting Point | 100-105 °C | Sigma-Aldrich[1][2] |

| SMILES | c1ccc(cc1)-c2cc3ccccc3cn2 | PubChem[4] |

| InChIKey | RBJOTRVJJWIIER-UHFFFAOYSA-N | PubChem[4] |

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following sections detail the expected outcomes from standard spectroscopic techniques.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a definitive method for determining the molecular weight of this compound.

-

Molecular Ion Peak (M⁺): The spectrum will prominently feature the molecular ion peak at an m/z of approximately 205, corresponding to the molecular weight of the compound[4][5].

-

Fragmentation Pattern: A significant peak is also observed at m/z 204, resulting from the loss of a single hydrogen atom to form a stable radical cation. The isotopic pattern will show a smaller M+1 peak (m/z 206) due to the natural abundance of ¹³C[4][5].

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Introduce a small quantity of the solid sample into the ion source via a direct insertion probe.

-

Ionization: Utilize a standard electron energy of 70 eV for electron ionization.

-

Mass Analysis: Scan a mass range of m/z 50-300 to ensure capture of the molecular ion and relevant fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺) at m/z ≈ 205 and confirm the characteristic fragmentation pattern[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will exhibit signals exclusively in the aromatic region (typically δ 7.0-9.0 ppm). The 11 protons will appear as a series of complex multiplets due to spin-spin coupling between adjacent protons on the phenyl and isoquinoline ring systems. The specific chemical shifts and coupling constants are crucial for confirming the 3-substitution pattern.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display 15 distinct signals for the 15 carbon atoms in the molecule. The signals for carbons in the heterocyclic ring will appear at different chemical shifts compared to those in the carbocyclic rings, with quaternary carbons (like the point of attachment between the rings) showing characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule.

-

Aromatic C-H Stretch: A group of sharp peaks will be observed above 3000 cm⁻¹, characteristic of C-H stretching in the aromatic rings.

-

C=C and C=N Ring Stretching: A series of strong to medium absorptions between 1400-1650 cm⁻¹ corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.

-

C-H Bending: Strong absorptions in the 690-900 cm⁻¹ region are indicative of out-of-plane C-H bending, which can help confirm the substitution patterns on the aromatic rings.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene rings.

-

Stability: The compound is stable under normal laboratory conditions. It should be stored in a dry, well-sealed container at room temperature[7].

-

Ligand Formation: The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a good Lewis base. This allows this compound to act as a ligand, coordinating with metal centers to form stable complexes, which is a key property for its use in OLEDs and photocatalysis[2][8].

-

Reactivity Profile: The isoquinoline nucleus has two distinct rings with different reactivities[9].

-

Electrophilic Substitution: The benzene portion of the isoquinoline core is more susceptible to electrophilic attack (e.g., nitration, halogenation) than the pyridine ring. Substitution is predicted to occur primarily at positions 5 and 8.

-

Nucleophilic Substitution: The pyridine ring is electron-deficient and thus more reactive towards nucleophiles. Nucleophilic attack typically occurs at positions 1 and, to a lesser extent, position 3. The presence of the phenyl group at C3 may sterically hinder attack at this position but activates the C1 position.

-

Caption: Predicted reactivity sites on the this compound core.

Synthesis of this compound

One efficient and regioselective method for synthesizing 3-substituted isoquinolines is the gold-catalyzed reaction of 2-alkynylbenzaldehydes with an ammonium source. This approach offers high yields under relatively mild conditions.

Caption: Gold-catalyzed synthesis workflow for this compound.

Experimental Protocol: Gold-Catalyzed Synthesis

This protocol is adapted from the procedure reported by Domaradzki, M. E., et al. in the Journal of Organic Chemistry (2015)[10].

-

Reagent Preparation: To a sealed reaction tube, add 2-phenylethynyl-benzaldehyde (1.0 mmol), ammonium acetate (2.0 mmol), 4-methoxypyridine N-oxide (0.1 mmol), and sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.05 mmol).

-

Solvent Addition: Add acetonitrile (5 mL) to the reaction tube.

-

Inert Atmosphere: Purge the tube with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 85 °C. Stir the reaction mixture for 2 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.

-

Validation: Confirm the structure and purity of the product using the spectroscopic methods outlined in Section 2 (MS, NMR, IR).

Causality Behind Choices:

-

Gold Catalyst: Gold(III) catalysts are highly effective in activating the alkyne group for nucleophilic attack, facilitating the key cyclization step in a regioselective manner.

-

Ammonium Acetate: Serves as the nitrogen source for the formation of the isoquinoline ring.

-

4-Methoxypyridine N-oxide: Acts as an oxidant in the catalytic cycle, helping to regenerate the active gold species.

-

Sealed Tube & Inert Atmosphere: Prevents the evaporation of the solvent at elevated temperatures and protects the catalyst and reagents from oxidative degradation[10].

Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined set of physical, spectroscopic, and chemical properties. Its utility as a ligand in advanced materials like OLEDs underscores the importance of understanding its fundamental characteristics. The synthetic route presented offers a reliable and efficient method for its preparation, enabling further research into its applications. As with any reactive chemical, adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 609614, this compound. Retrieved from [Link].

-

Tsuboyama, A., et al. (2016). Iridium(III) 1-Phenylisoquinoline Complexes as a Photosensitizer for Photocatalytic CO2 Reduction: A Mixed System with a Re(I) Catalyst and a Supramolecular Photocatalyst. Inorganic Chemistry, 55(11), 5489-5498. Available at: [Link]

-

NIST (2025). 3-phenylquinoline. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 609619, 4-Phenylisoquinoline. Retrieved from [Link].

-

ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Retrieved from [Link].

-

SLS. (n.d.). This compound, 97%. Retrieved from [Link].

-

Hamana, M., & Noda, H. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. HETEROCYCLES, 2(2), 149. Available at: [Link]

-

Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 890-898. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137882, 1-Phenylisoquinoline. Retrieved from [Link].

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link].

-

Mol-Instincts. (n.d.). Phenylisoquinoline 3297-72-1. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 609926, 1-Phenyl-3,4-dihydroisoquinoline. Retrieved from [Link].

- Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.

-

Lee, S., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 285. Available at: [Link]

-

PubMed. (2016). Iridium(III) 1-Phenylisoquinoline Complexes as a Photosensitizer for Photocatalytic CO2 Reduction: A Mixed System with a Re(I) Catalyst and a Supramolecular Photocatalyst. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Retrieved from [Link].

-

NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link].

-

Supporting Information. (n.d.). Retrieved from [Link].

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link].

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link].

-

NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link].

-

YouTube. (2020). Reactivity of Isoquinoline. Retrieved from [Link].

Sources

- 1. This compound 97 37993-76-3 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]